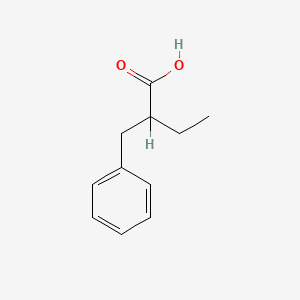












|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.C([N-]C(C)C)(C)C.[Li+].[C:21]([OH:26])(=[O:25])[CH2:22][CH2:23][CH3:24].[CH2:27](Cl)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O1CCCC1.O>[CH2:27]([CH:22]([CH2:23][CH3:24])[C:21]([OH:26])=[O:25])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
14.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)O
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After 10 minutes the reaction was warmed to -20° C
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 10 more minutes the reaction was warmed slowly to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then heated to approximately 35° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled back to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 1.5 hours the reaction mixture was heated to 35° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then cooled
|
|
Type
|
WASH
|
|
Details
|
rinsed with diethyl ether (2×200 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (3×200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by radial chromatography (50% ethyl acetate in hexane, 2 mm plate)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)O)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.56 g | |
| YIELD: PERCENTYIELD | 77% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |